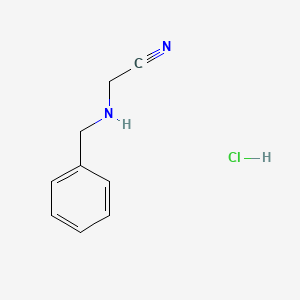

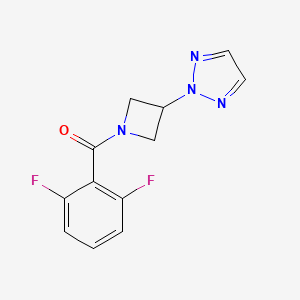

![molecular formula C7H10N2O B2471276 O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine CAS No. 2243501-39-3](/img/structure/B2471276.png)

O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine” is a chemical compound used in scientific research . It has diverse applications, such as in pharmaceutical development and catalysis studies. Its unique structure and properties make it an essential tool for exploring various scientific disciplines.

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the Pd-catalyzed O-arylation of ethyl acetohydroximate as a hydroxylamine equivalent with aryl chlorides, bromides, and iodides . This reaction allows access to O-arylhydroxylamines that would be difficult to prepare .Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can undergo a coupling process of electrodialysis with oxime hydrolysis reaction for the preparation of hydroxylamine sulfate . Additionally, it can serve as a functional precursor to a variety of fused heterocyclic ring systems incorporating N-N, N-O, N-S, or N-N+ moiety .科学的研究の応用

Nitrogen Cycle and Environmental Impact

Hydroxylamine is a critical intermediate in the nitrogen cycle, especially in the metabolism of aerobic ammonium oxidizing microorganisms. It plays a significant role in the conversion of ammonium to nitrite, with potential implications for nitrogen losses and greenhouse gas emissions (Soler-Jofra, Pérez, & van Loosdrecht, 2020). Understanding the pathways and effects of hydroxylamine in these processes can inform environmental management and pollution control strategies.

Biological Activity

Hydroxylamine possesses diverse biological activities, including mutagenic in vitro potential and carcinostatic activity against certain tumors in animals. It also demonstrates the ability to inactivate or inhibit cellular enzymes and some viruses (Gross, 1985). These properties highlight its relevance in pharmacology and toxicology, suggesting areas for further research into its mechanisms and potential therapeutic applications.

Chemical Synthesis and Material Science

The review on quinoline derivatives, which share structural similarities with hydroxylamine derivatives, reveals their significant role as anticorrosive materials. Such compounds exhibit effectiveness against metallic corrosion, highlighting the potential of hydroxylamine derivatives in material science and engineering applications (Verma, Quraishi, & Ebenso, 2020).

Biochemistry and Plant Science

In the context of plant biochemistry, compounds structurally related to hydroxylamines, such as betalains, have been extensively studied for their unique properties and roles in plants. Such research contributes to our understanding of plant metabolism, pigment production, and the potential for application in natural dyes and antioxidants (Khan & Giridhar, 2015).

Antioxidant Activity and Health Benefits

Research on compounds like p-Coumaric acid and its conjugates, which are related to the functional groups of hydroxylamines, indicates the importance of these compounds in biological systems for their antioxidant, anti-cancer, and antimicrobial activities (Pei, Ou, Huang, & Ou, 2016). This suggests potential health benefits and therapeutic applications of hydroxylamine derivatives.

作用機序

Target of Action

A similar compound, (1e)-5- (1-piperidin-4-yl-3-pyridin-4-yl-1h-pyrazol-4-yl)-2,3-dihydro-1h-inden-1-one oxime, targets the protein serine/threonine-protein kinase b-raf . This protein plays a crucial role in regulating cell growth .

Mode of Action

It’s known that hydroxylamines can participate in various chemical reactions, including oxygen atom transfer reactions .

Biochemical Pathways

A recent study has shown that hydroxylamine can be synthesized from air and water via a plasma-electrochemical cascade pathway . This process involves the plasma treatment of ambient air and water to deliver a nitric acid solution, which is then selectively electroreduced to hydroxylamine using a bismuth-based catalyst .

Result of Action

It’s known that hydroxylamines are important nitrogenous feedstocks for the chemical industry .

Action Environment

The action of O-[(1S)-1-Pyridin-4-ylethyl]hydroxylamine can be influenced by various environmental factors. For instance, the synthesis of hydroxylamine from air and water via a plasma-electrochemical cascade pathway is powered by electricity and occurs at mild conditions .

特性

IUPAC Name |

O-[(1S)-1-pyridin-4-ylethyl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(10-8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTPVEMEDRWBKE-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)ON |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=NC=C1)ON |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-diphenylpropyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2471196.png)

![[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2471197.png)

![N-[[4-[(2R,6S)-2,6-Dimethylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2471199.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2471201.png)

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B2471204.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2471207.png)

![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2471212.png)

![N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B2471216.png)